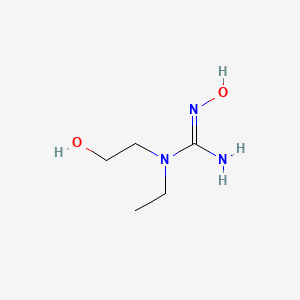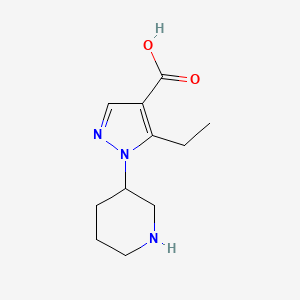
3-(2-Fluoroethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
The synthesis of 3-(2-Fluoroethyl)oxolane-3-carbaldehyde involves several steps. One common method includes the reaction of oxolane derivatives with fluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
3-(2-Fluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(2-Fluoroethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study the effects of fluoroethyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
3-(2-Fluoroethyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(2-Chloroethyl)oxolane-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromoethyl)oxolane-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
3-(2-fluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H11FO2/c8-3-1-7(5-9)2-4-10-6-7/h5H,1-4,6H2 |
InChI Key |
JVTQTEWCWPWCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


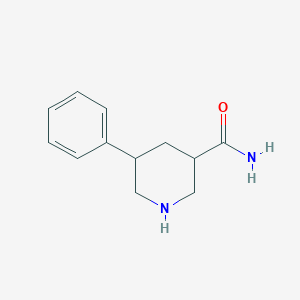
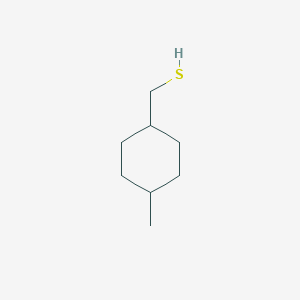
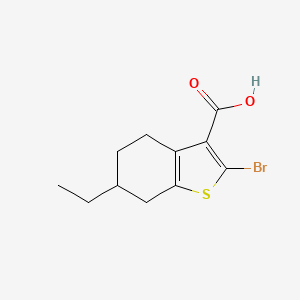

![2-Methyl-2-[(trimethylsilyl)methyl]butanal](/img/structure/B13273372.png)
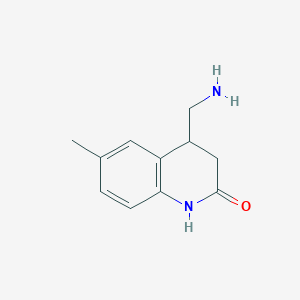
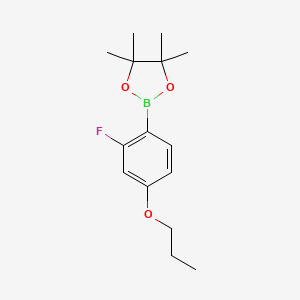

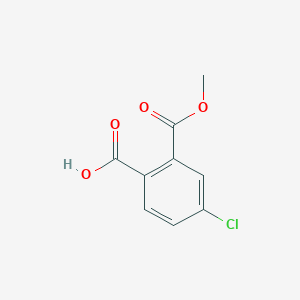

![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)

